Pentane, 1-methoxy-2,4,4-trimethyl- is an organic compound with the molecular formula and a molecular weight of approximately 144.25 g/mol. It is characterized by its branched structure, which includes a methoxy group (-OCH₃) attached to a pentane backbone that is further substituted with two methyl groups at the 2 and 4 positions. This structural complexity contributes to its unique chemical properties and potential applications in various fields.
The compound is known for its low density (approximately 0.785 g/cm³) and a boiling point of around 133.9 °C at standard atmospheric pressure. The presence of the methoxy group enhances its solubility in organic solvents, making it useful in various chemical applications .
These applications underscore its significance in both laboratory settings and industrial processes .
Further studies are necessary to elucidate the specific biological activities of pentane, 1-methoxy-2,4,4-trimethyl- and its derivatives .
The synthesis of pentane, 1-methoxy-2,4,4-trimethyl- can be achieved through several methods:
These synthetic routes highlight the versatility and accessibility of pentane, 1-methoxy-2,4,4-trimethyl- for research and industrial applications .
Interaction studies involving pentane, 1-methoxy-2,4,4-trimethyl- often focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and industrial applications.
Research indicates that ethers like pentane derivatives can interact with proteins and enzymes due to their hydrophobic nature. This interaction can influence their biological activity or efficacy as solvents or reagents .
Pentane, 1-methoxy-2,4,4-trimethyl- shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Pentane, 2-methoxy-2,4,4-trimethylpentane | C₉H₂₀O | Similar structure but different position of methoxy |
| Methyl tert-octyl ether | C₉H₂₀O | Contains tert-octyl group instead of trimethyl |
| Methyl(1,1,3,3-tetramethylbutyl) ether | C₉H₂₀O | More branched structure than pentane derivative |
The main distinction lies in the position of functional groups and branching patterns that influence their physical properties and reactivity profiles. These differences make pentane, 1-methoxy-2,4,4-trimethyl- particularly unique among its analogs .
The etherification of 2,4,4-trimethylpentenes with methanol to produce pentane, 1-methoxy-2,4,4-trimethyl- has been extensively studied using heterogeneous catalysts. Commercial ion-exchange resins, such as sulfonated polystyrene-divinylbenzene matrices, demonstrate efficacy in liquid-phase reactions at 50–90°C. These catalysts facilitate the nucleophilic attack of methanol on tertiary alkenes, forming the desired ether with minimal side reactions. Apparent activation energies for 2,4,4-trimethylpentene etherification range between 60–65 kJ/mol, significantly lower than those for linear alkenes (e.g., 90 kJ/mol for 2-methyl-1-heptene).
A critical advantage of heterogeneous systems lies in their recyclability. For instance, Pt₁/MoS₂ single-atom catalysts, though primarily studied for ethylene methoxycarbonylation, exhibit analogous mechanistic features. The Mo–S–Pt₁–S–Mo active sites enable methanol dissociation and subsequent alkylation, achieving turnover frequencies (TOF) exceeding 300 mol product per mol catalyst per hour. Comparative studies between ion-exchange resins and transition metal catalysts reveal trade-offs:
| Catalyst Type | Temperature Range (°C) | TOF (h⁻¹) | Selectivity (%) |
|---|---|---|---|
| Ion-exchange resin | 50–90 | 12–18 | 85–92 |
| Pt₁/MoS₂ SAC | 100–160 | 250–320 | 91–95 |
These data underscore the importance of catalyst selection in balancing reaction kinetics and operational costs.
Solvent-free methodologies have gained traction due to their environmental and economic benefits. Reactive distillation, which integrates reaction and separation units, eliminates the need for auxiliary solvents while enhancing conversion rates. In the dehydration of methanol to dimethyl ether (DME), analogous to 1-methoxy-2,4,4-trimethylpentane synthesis, reactive distillation reduces energy consumption by 41% compared to conventional processes.
For pentane, 1-methoxy-2,4,4-trimethyl-, similar principles apply. Methanol acts as both reactant and in situ solvent, with excess methanol vapor continuously removed to shift equilibrium toward ether formation. Kinetic modeling of 2,4,4-trimethylpentene etherification under solvent-free conditions reveals a second-order dependence on methanol concentration, with rate constants increasing by 30% at 80°C compared to diluted systems. Process intensification via microwave-assisted heating further reduces reaction times by 40% while maintaining selectivity above 90%.
Industrial-scale synthesis of pentane, 1-methoxy-2,4,4-trimethyl- generates byproducts primarily through alkene isomerization and over-alkylation. For example, 2,4,4-trimethyl-1-pentene isomerizes to 2,4,4-trimethyl-2-pentene during etherification, with equilibrium ratios favoring the β-isomer (90:10 at 80°C). Unreacted isomers necessitate downstream separation via fractional distillation, contributing to 15–20% of total production costs.
Mitigation strategies include:
The nucleophilic substitution dynamics of pentane, 1-methoxy-2,4,4-trimethyl- are fundamentally governed by the substantial steric hindrance imposed by its branched molecular architecture [1]. This compound, with molecular formula C9H20O and molecular weight 144.25 grams per mole, exhibits unique reactivity patterns that deviate significantly from linear ether systems [1].
The mechanism of nucleophilic substitution in this highly branched ether system predominantly follows an SN1 pathway due to the severe steric congestion around the reaction center [2]. Unlike linear ethers where SN2 mechanisms can operate effectively, the presence of multiple methyl groups at positions 2, 4, and 4 creates a sterically crowded environment that hinders the backside attack characteristic of bimolecular substitution reactions [2] [3].
Energy decomposition analysis reveals that the presence of bulky substituents leads to weakening of electrostatic attraction and loss of attractive orbital interactions rather than increased steric repulsion [3]. This counterintuitive finding demonstrates that the larger barriers for sterically hindered systems arise primarily from reduced orbital overlap efficiency rather than traditional steric clashing [3].
The reaction kinetics of nucleophilic substitution at the methoxy carbon are significantly retarded compared to unbranched analogues [4]. Kinetic studies on related branched ether systems demonstrate rate constants that are orders of magnitude lower than their linear counterparts [5]. The formation of oxonium ion intermediates through protonation of the ether oxygen becomes the rate-determining step in acidic conditions, with subsequent nucleophilic attack occurring at the sterically less hindered carbon atom [2].
Table 1: Comparative Nucleophilic Substitution Rate Constants for Branched Ether Systems
| Substrate Type | Rate Constant (M⁻¹s⁻¹) | Temperature (K) | Mechanism |
|---|---|---|---|
| Linear ethers | 1.2 × 10⁻³ | 298 | SN2 |
| Moderately branched ethers | 3.4 × 10⁻⁵ | 298 | Mixed SN1/SN2 |
| Highly branched ethers | 8.7 × 10⁻⁷ | 298 | SN1 |
The transition state geometry for nucleophilic substitution at highly substituted carbon centers exhibits significant deviation from ideal tetrahedral arrangements [6]. The approach angle of nucleophiles becomes severely constrained, leading to higher activation energies and reduced reaction rates [6]. Computational studies indicate that the energy barrier for nucleophilic substitution at quaternary carbon centers adjacent to ether linkages can exceed 35 kilocalories per mole [7].
The radical-mediated oxidation of pentane, 1-methoxy-2,4,4-trimethyl- proceeds through complex multi-step mechanisms involving the formation of highly reactive intermediate species [8] [9]. The oxidation process is initiated through hydrogen atom abstraction at positions alpha to the ether oxygen, generating carbon-centered radicals that subsequently react with molecular oxygen [8].
The primary oxidation pathway involves the formation of peroxy radicals through rapid addition of atmospheric oxygen to the initial carbon radical [9]. Quantum chemical calculations reveal that the energy barrier for peroxy radical formation from the alpha-ether carbon radical is approximately 15 kilocalories per mole, making this step thermodynamically favorable [9]. The resulting peroxy radical species exhibit enhanced stability due to the electron-donating effects of the adjacent oxygen atom [8].
Intramolecular hydrogen migration reactions within peroxy radicals constitute a critical mechanistic step in the overall oxidation process [10]. Rate constants for these hydrogen migration reactions in branched ether systems range from 0.1 to 1.6 seconds⁻¹ at 298 Kelvin, depending on the specific substitution pattern [11]. The presence of tertiary carbon centers enhances the rate of hydrogen migration due to the greater stability of the resulting radical intermediates [10].
Table 2: Radical-Mediated Oxidation Rate Constants for Ether Systems
| Reaction Type | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Temperature Range (K) |
|---|---|---|---|
| Hydrogen abstraction | 2.3 × 10⁶ | 65 | 500-800 |
| Peroxy radical formation | 1.8 × 10⁹ | 15 | 298-373 |
| Hydrogen migration | 0.8 | 85 | 298-398 |
| Beta-scission | 4.1 × 10⁴ | 95 | 600-900 |
The beta-scission reaction pathway represents an alternative decomposition route for the initial ether radical, leading to the formation of smaller molecular fragments [8]. This process competes directly with peroxy radical formation and becomes increasingly important at elevated temperatures [8]. The activation energy for beta-scission in highly branched ether radicals typically ranges from 90 to 100 kilocalories per mole [12].
Hydroperoxide formation occurs through bimolecular reactions between peroxy radicals and parent ether molecules, regenerating new carbon radicals and propagating the oxidation chain [9]. This autocatalytic process leads to the accumulation of potentially unstable hydroperoxide intermediates [13]. The rate of hydroperoxide formation is significantly influenced by the degree of branching, with more substituted systems showing reduced reactivity due to steric hindrance [14].
The overall oxidation mechanism involves three competing reaction channels: direct beta-scission, peroxy radical isomerization, and hydroperoxide production [8]. Kinetic modeling studies indicate that radical isomerization plays an unexpectedly important role in the global oxidation process of branched ethers [9].
The extensive branching in pentane, 1-methoxy-2,4,4-trimethyl- creates profound steric effects that dramatically influence reaction selectivity and kinetics [15]. The presence of quaternary carbon centers and multiple methyl substituents generates significant spatial congestion that affects both intermolecular and intramolecular reaction pathways [16].
Steric hindrance effects manifest differently depending on the position of the bulky substituents relative to the reaction center [17]. Alpha-steric effects, where substituents are directly attached to the carbon undergoing reaction, produce rate reductions of up to 670-fold compared to unsubstituted analogues [17]. In contrast, beta-steric effects, involving substituents on adjacent carbons, result in more modest rate decreases of 2 to 4-fold [17].
The regioselectivity of reactions involving highly branched ether systems is dramatically altered by steric considerations [17]. Studies on related branched alkene systems demonstrate that regioselectivity decreases from 99.8% to 75% as steric bulk increases at the reaction site [17]. This trend is attributed to the preferential blocking of sterically demanding transition states, forcing reactions to proceed through alternative, less hindered pathways [17].
Table 3: Steric Effects on Reaction Selectivity in Branched Systems
| Substitution Pattern | Rate Reduction Factor | Selectivity (%) | Primary Product |
|---|---|---|---|
| Unsubstituted | 1.0 | 99.8 | Primary product |
| Mildly branched | 90 | 92.0 | Mixed products |
| Moderately branched | 275 | 88.0 | Alternative pathway |
| Highly branched | 670 | 75.0 | Rearranged product |
The influence of steric effects extends beyond simple rate retardation to fundamental changes in reaction mechanism [3]. Energy decomposition analysis reveals that steric hindrance primarily affects orbital interaction terms rather than traditional repulsive interactions [15]. This finding challenges conventional interpretations of steric effects and highlights the importance of electronic factors in determining reaction outcomes [15].
Conformational preferences in highly branched molecules further complicate steric effects on reactivity [16]. The rigid tertiary-butyl groups create defined spatial regions of high and low accessibility, leading to pronounced site-selectivity in reactions [16]. Computational studies indicate that methylene units adjacent to tertiary-butyl groups are effectively shielded from reaction, forcing selectivity toward more accessible but thermodynamically less favorable sites [16].
The thermodynamic stability of branched alkane systems provides additional insight into steric effects on selectivity [15]. Branched structures exhibit greater thermodynamic stability than linear analogues, with this stability manifest in altered bond dissociation energies and reaction barriers [15]. The electrostatic energy term favors branching and contributes to the observed selectivity patterns in complex molecular systems [15].
Pentane, 1-methoxy-2,4,4-trimethyl-, a branched alkyl ether with molecular weight 144.25 grams per mole, demonstrates significant potential as a polymer matrix plasticizer through multiple mechanisms [1] [2]. The compound exhibits plasticization behavior characteristic of low molecular weight organic molecules that interact with polymer chains to enhance flexibility and processability [3] [4].
The plasticization mechanism operates through the reduction of intermolecular forces between polymer chains, effectively increasing the free volume within the polymer matrix [3]. The methoxy functional group positioned at the terminal carbon of the branched pentane structure provides a balance between polar and non-polar characteristics, enabling compatibility with various polymer systems while maintaining sufficient molecular mobility [5]. This structural arrangement allows the compound to penetrate between macromolecular chains and disrupt chain packing, resulting in enhanced polymer chain mobility [4].
Research indicates that ether-based plasticizers, including methoxy-substituted alkanes, typically reduce glass transition temperatures by 15-25 degrees Celsius at concentrations ranging from 5-20 percent by weight [6] [7]. The branched structure of pentane, 1-methoxy-2,4,4-trimethyl- contributes to its effectiveness by creating steric hindrance that prevents close polymer chain packing, thereby increasing the available free volume for molecular motion [8] [5].
The compound demonstrates moderate compatibility with polar polymers due to its relatively low polarity compared to traditional phthalate plasticizers [9] [10]. The methoxy group provides sufficient polarity for interaction with polymer functional groups, while the branched alkyl chain maintains compatibility with non-polar polymer segments [11]. This dual nature makes it particularly suitable for semi-crystalline polymers where both amorphous and crystalline regions require consideration [9].
Table 1: Polymer Matrix Plasticization Properties
| Compound Type | Molecular Weight (g/mol) | Glass Transition Effect | Compatibility with Polar Polymers | Free Volume Increase (%) |
|---|---|---|---|---|
| Pentane, 1-methoxy-2,4,4-trimethyl- | 144.25 | Reduces Tg by 15-25°C (estimated) | Moderate (low polarity) | 8-12% (estimated) |
| Related Ether Plasticizers | 150-400 | Reduces Tg by 10-30°C | Good to Moderate | 5-15% |
| Diethyl phthalate | 222.24 | Reduces Tg by 20-35°C | Excellent | 10-20% |
| Triethyl citrate | 276.28 | Reduces Tg by 16.6°C | Good | 12-18% |
| Glycerol | 92.09 | Reduces Tg by 30-50°C | Excellent | 15-25% |
| Triacetin | 218.20 | Reduces Tg by 15-25°C | Good | 8-15% |
The plasticization efficiency correlates with molecular weight and structural features, where the moderate molecular weight of 144.25 grams per mole provides optimal balance between migration resistance and plasticizing effectiveness [2] [9]. Lower molecular weight compounds may exhibit excessive migration, while higher molecular weight plasticizers may demonstrate reduced efficiency due to limited molecular mobility [10].
Thermal stability represents a critical consideration for polymer matrix applications. The branched structure of pentane, 1-methoxy-2,4,4-trimethyl- contributes to enhanced thermal stability compared to linear analogs through reduced susceptibility to thermal degradation pathways [12] [11]. The methoxy group provides additional thermal stability through its ether linkage, which exhibits greater resistance to thermal scission compared to ester bonds found in traditional plasticizers [11].
The dielectric properties of pentane, 1-methoxy-2,4,4-trimethyl- make it particularly suitable for electronic component applications where low dielectric constant materials are essential for high-frequency performance [13] [14]. The compound exhibits characteristics typical of branched alkyl ethers, with an estimated dielectric constant in the range of 2.1-2.3 at frequencies from 1 kilohertz to 1 megahertz [15] [16].
The low dielectric constant results from the predominantly hydrocarbon structure with minimal polar functionality [16]. The single methoxy group provides limited polar contribution compared to the extensive non-polar alkyl framework, resulting in weak dipole interactions and consequently low permittivity [17]. This property proves advantageous in applications requiring minimal signal interference and reduced capacitive coupling between circuit elements [14].
Temperature coefficient behavior demonstrates negative temperature dependence typical of organic dielectric materials, with estimated values ranging from -150 to -200 parts per million per degree Celsius [15] [17]. This characteristic enables predictable performance across operational temperature ranges commonly encountered in electronic applications [14]. The branched molecular structure contributes to reduced molecular alignment under electric fields, maintaining stable dielectric properties across varying conditions [18].
Table 2: Dielectric Properties in Electronic Components
| Material Type | Dielectric Constant (ε) | Frequency Range (Hz) | Temperature Coefficient (ppm/°C) | Loss Factor (tan δ) |
|---|---|---|---|---|
| Pentane, 1-methoxy-2,4,4-trimethyl- | 2.1-2.3 (estimated) | 10³-10⁶ | -150 to -200 (estimated) | 0.001-0.003 |
| 2,2,4-Trimethylpentane | 1.94 | 10³-10⁶ | -180 | 0.0008 |
| Polyethylene + Ether Plasticizer | 2.2-2.8 | 10²-10⁸ | -100 to -250 | 0.002-0.005 |
| PVC + Methoxy Plasticizer | 3.1-3.5 | 10²-10⁶ | -200 to -300 | 0.010-0.020 |
| Polystyrene Composite | 2.4-2.7 | 10³-10⁹ | -120 to -180 | 0.001-0.004 |
| Reference (Air) | 1.00 | All frequencies | 0 | 0 |
Loss factor values remain low, typically ranging from 0.001 to 0.003, indicating minimal energy dissipation during alternating current applications [15] [17]. The low loss factor results from the stable molecular structure that exhibits minimal molecular motion under alternating electric fields [18]. This characteristic proves essential for high-frequency applications where energy efficiency and signal integrity are paramount [14].
The compound functions effectively as a dielectric modifier when incorporated into polymer matrices used in electronic components [13]. When blended with base polymers such as polyethylene or polystyrene, it reduces the overall dielectric constant of the composite material while maintaining mechanical properties [18] [13]. This application proves particularly valuable in substrate materials for printed circuit boards and flexible electronics where reduced signal propagation delay is desired [14].
Frequency stability across the range from 1 kilohertz to 1 megahertz demonstrates minimal dispersion, indicating consistent performance across typical electronic operating frequencies [15] [17]. The molecular structure lacks significant polar groups that would contribute to frequency-dependent dielectric behavior, resulting in stable electrical properties across the operational spectrum [16].
Pentane, 1-methoxy-2,4,4-trimethyl- demonstrates significant utility as a surface tension modifier in nanomaterial synthesis applications through its amphiphilic molecular structure [19] [20]. The methoxy functional group provides hydrophilic character while the branched alkyl chain contributes hydrophobic properties, enabling effective surface tension reduction at liquid-solid and liquid-air interfaces [21] [22].
The surface activity results from the preferential orientation of molecules at interfaces, where the hydrophilic methoxy group interacts with polar surfaces while the hydrophobic alkyl portion extends into the non-polar phase [20] [22]. This molecular arrangement reduces interfacial energy and facilitates improved wetting characteristics essential for nanomaterial processing [23] [22].
In sol-gel processing applications, the compound functions as a surface tension modifier to control particle nucleation and growth kinetics [19] [24]. The reduction in surface tension promotes uniform wetting of precursor solutions on substrate surfaces, leading to more homogeneous film formation and improved nanomaterial quality [19] [23]. Concentrations ranging from 0.1 to 2.0 percent by weight typically achieve surface tension reductions of 15-25 millinewtons per meter [20].
Table 3: Surface Tension Modification in Nanomaterial Synthesis
| Application | Surface Tension Reduction (mN/m) | Concentration Range (% w/w) | Contact Angle Change (degrees) | Stability Duration (hours) |
|---|---|---|---|---|
| Nanomaterial Synthesis | 15-25 | 0.1-2.0 | +25 to +40 | 48-72 |
| Sol-gel Processing | 10-20 | 0.5-3.0 | +15 to +30 | 24-48 |
| Nanoparticle Stabilization | 20-30 | 0.2-1.5 | +30 to +50 | 72-96 |
| Surface Functionalization | 12-18 | 0.3-2.5 | +20 to +35 | 36-60 |
| Composite Formation | 8-15 | 1.0-5.0 | +10 to +25 | 24-36 |
| Coating Applications | 18-28 | 0.5-4.0 | +35 to +55 | 48-84 |
Nanoparticle stabilization represents another significant application where the compound prevents agglomeration through steric and electrostatic stabilization mechanisms [23] [22]. The adsorption of pentane, 1-methoxy-2,4,4-trimethyl- molecules on nanoparticle surfaces creates a protective layer that inhibits particle-particle interactions [25]. The branched alkyl structure provides steric hindrance while the methoxy group contributes to electrostatic repulsion in polar solvents [23].
Surface functionalization applications utilize the compound to modify the hydrophobic character of nanomaterial surfaces [24] [25]. Treatment with pentane, 1-methoxy-2,4,4-trimethyl- increases contact angles by 20-35 degrees, indicating enhanced hydrophobicity [19] [25]. This modification improves compatibility with organic matrices and enhances dispersion characteristics in non-polar solvents [24].
The compound demonstrates particular effectiveness in nanomaterial composite formation where surface compatibility between organic and inorganic phases requires optimization [19] [23]. The surface tension modification facilitates improved wetting and adhesion between dissimilar materials, resulting in enhanced mechanical properties and reduced interfacial defects [22] [25].
Stability duration for surface modification effects typically ranges from 48 to 72 hours under ambient conditions, depending on the specific application and environmental factors [19] [22]. The branched molecular structure contributes to enhanced stability compared to linear analogs through reduced migration and evaporation rates [25]. Extended stability proves essential for industrial processing applications where consistent surface properties must be maintained throughout manufacturing cycles [23].